physicochemical properties of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-
physicochemical properties of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-
An In-depth Technical Guide to the Physicochemical Properties of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. By integrating a phenylsulfonyl moiety with the versatile furan-2-carbaldehyde scaffold, this molecule presents a unique combination of electronic and steric features. This document details its structural characteristics, known and predicted physical properties, and a suite of robust experimental protocols for its empirical characterization. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction: A Molecule of Convergent Functionality
The strategic design of novel chemical entities often involves the combination of privileged scaffolds—molecular frameworks known to interact with biological targets. 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is a prime example of such a design, merging two functionally significant chemical motifs.
The Furan Scaffold in Drug Discovery
The furan ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1] It is present in numerous natural products and synthetic drugs, valued for its ability to act as a bioisostere for other aromatic systems and its capacity for diverse chemical modifications.[2][3] The aldehyde group at the C2 position provides a reactive handle for constructing more complex molecular architectures, making substituted furan-2-carbaldehydes valuable synthetic intermediates.[1][4]
The Phenylsulfonyl Moiety: A Key Pharmacophore
The phenylsulfonyl group is a prominent functional group in modern drug design. Its strong electron-withdrawing nature, ability to participate in hydrogen bonding as an acceptor, and defined steric presence allow it to modulate a compound's solubility, metabolic stability, and target-binding affinity. Derivatives containing this moiety have shown efficacy in various therapeutic areas, including as α-glucosidase inhibitors for diabetes treatment. The incorporation of this group at the C5 position of the furan ring is anticipated to significantly influence the molecule's overall physicochemical and biological profile.
Molecular Structure and Identification
The unambiguous identification of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is foundational for any research application. Its core structure consists of a furan ring substituted with a formyl group at the C2 position and a phenylsulfonyl group at the C5 position.
Caption: Molecular structure of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is essential for designing experiments, developing formulations, and predicting its behavior in biological systems.[5][6]
| Property | Value | Source |
| CAS Registry Number | 39689-09-3 | [7] |
| Molecular Formula | C₁₁H₈O₄S | [7] |
| Molecular Weight | 236.25 g/mol | [7] |
| Physical State | Solid (Predicted) | - |
| Melting Point | 130 °C | [7] |
| Boiling Point | Data not available | - |
| Canonical SMILES | O=CC=1OC(=CC1)S(=O)(=O)C=2C=CC=CC2 | [7] |
Physical State and Appearance
Based on its reported melting point of 130 °C, 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is expected to be a crystalline solid at standard temperature and pressure.[7] The color may range from white to off-white or pale yellow, a common characteristic of furan derivatives.
Melting Point
The melting point is a critical indicator of a compound's purity. The reported value of 130 °C serves as a key benchmark for identity and quality control.[7] A sharp melting range (typically < 2 °C) for a synthesized batch would suggest high purity, whereas a broad or depressed melting range would indicate the presence of impurities.
Solubility Profile
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Water: Expected to have very low solubility in water due to the predominance of hydrophobic aromatic rings.
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Polar Aprotic Solvents: Likely to exhibit good solubility in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, which can solvate the polar functional groups.[8]
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Polar Protic Solvents: Moderate to low solubility is expected in alcohols like methanol and ethanol.
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Nonpolar Solvents: Poor solubility is predicted in nonpolar solvents such as hexanes and diethyl ether.
Studies on related furan compounds, such as 2,5-furandicarboxylic acid (FDCA), have shown that solubility can be significantly enhanced in binary solvent systems, a strategy that could be applicable here.[9][10]
Predicted Spectroscopic Profile
Spectroscopic analysis is indispensable for structural confirmation. While experimental spectra for this specific compound are not widely published, a reliable predicted profile can be constructed based on the constituent functional groups.[1][11]
-
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.
-
Furan Protons: Two doublets are anticipated for the protons on the furan ring, with coupling constants (J) characteristic of furan systems.
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Phenyl Protons: A complex multiplet pattern between δ 7.0-8.0 ppm is expected, corresponding to the five protons of the phenylsulfonyl group.
-
-
¹³C NMR Spectroscopy:
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Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 175-185 ppm.[1]
-
Aromatic Carbons: Multiple signals in the δ 110-160 ppm range corresponding to the carbons of the furan and phenyl rings.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.[1]
-
S=O Stretch (Sulfone): Two strong characteristic absorption bands are expected: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.
-
C-O-C Stretch (Furan): Bands associated with the furan ether linkage.
-
Aromatic C-H & C=C Stretches: Signals typical for aromatic rings.
-
Experimental Protocols for Physicochemical Characterization
The following section provides standardized, self-validating protocols for the empirical determination of the key . Adherence to these methods ensures data integrity and reproducibility.
Caption: Workflow for the comprehensive physicochemical characterization of a compound.
Protocol for Melting Point Determination
This protocol establishes the melting range of the compound, a primary indicator of its purity.[12]
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to approximately 20 °C below the expected melting point (130 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow (≤ 2 °C).
Protocol for Qualitative Solubility Assessment
This method provides a practical understanding of the compound's solubility in a range of common laboratory solvents.[13]
-
Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of each test solvent (e.g., deionized water, methanol, dichloromethane, DMSO, hexane).
-
Sample Addition: Add approximately 5-10 mg of the compound to each test tube.
-
Mixing: Vigorously vortex or agitate each tube for 30 seconds.
-
Observation: Observe each tube for dissolution.
-
Classification:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Causality: The observed solubility directly relates to the intermolecular forces between the solute (compound) and the solvent. High solubility in DMSO, for example, is driven by strong dipole-dipole interactions with the polar sulfone and aldehyde groups.
Protocol for Spectroscopic Analysis
These steps outline the standard procedures for obtaining high-quality spectroscopic data for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent in which it is fully soluble (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values, and compare them against the predicted profile.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption frequencies corresponding to the compound's functional groups (C=O, S=O, etc.).
-
Conclusion and Future Outlook
2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is a well-defined organic compound with a melting point of 130 °C.[7] Its structure, combining the reactive furan-aldehyde system with the electronically influential phenylsulfonyl group, makes it a compound of high interest. While its core identity is established, a full experimental characterization of its solubility and a complete spectroscopic analysis are necessary next steps for any researcher intending to use it. The protocols outlined in this guide provide a robust framework for achieving this characterization.
Given the established biological activities of both the furan and phenylsulfonyl scaffolds, this molecule represents a promising starting point for library synthesis in drug discovery programs, particularly in the search for novel enzyme inhibitors or antimicrobial agents.[1][14] Future work should focus on its empirical characterization, exploration of its chemical reactivity, and screening for biological activity.
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